molecular formula C24H30O8 B1245778 Ochrocarpin F

Ochrocarpin F

Cat. No. B1245778
M. Wt: 446.5 g/mol
InChI Key: VBJCSMQHVABALD-QUJPKXGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ochrocarpin F is a furanocoumarin, a member of phenols, a tertiary alcohol and an acetate ester. It has a role as a metabolite and an antineoplastic agent.

Scientific Research Applications

Cytotoxicity Research

Ochrocarpin F, along with other coumarins and benzophenone derivatives isolated from the bark of Ochrocarpos punctatus, has been studied for its cytotoxic properties. Research conducted by Chaturvedula, Schilling, & Kingston (2002) identified ochrocarpin F as one of the compounds exhibiting cytotoxicity against the A2780 ovarian cancer cell line. This indicates its potential in cancer research and therapy.

Plant-Microbe Interaction

Research on the genus Ochrobactrum, to which Ochrocarpin F is related, has revealed insights into plant-microbe interactions. Trujillo et al. (2005) discovered that strains of Ochrobactrum lupini can nodulate Lupinus albus, indicating a significant role in nitrogen fixation and plant growth (Trujillo et al., 2005).

Antibacterial Properties

A study by Giraldo et al. (2014) identified Ochroconis and Verruconis species, which are related to the Ochrobactrum genus, in clinical specimens. This research opens the possibility of exploring Ochrocarpin F for its antibacterial properties.

Environmental Bioremediation

The genus Ochrobactrum is also known for its ability to degrade aromatic compounds. Nayak et al. (2020) reported on the complete genome sequence of Ochrobactrum sp. CPD-03, which is responsible for the degradation of chlorpyrifos, a pesticide. This suggests potential applications of Ochrocarpin F in environmental bioremediation and pesticide degradation (Nayak et al., 2020).

Nutritional Studies

In nutritional studies, Shen Ming-hua (2013) analyzed the nutritional components of Oxytropis ochrocephala, a species related to Ochrocarpus, indicating a potential area of research for Ochrocarpin F in nutrition and forage science (Shen Ming-hua, 2013).

properties

Product Name

Ochrocarpin F

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

[(1S)-1-[5-hydroxy-8-(2-hydroxypropan-2-yl)-6-[(2S)-2-methylbutanoyl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-4-yl]propyl] acetate

InChI

InChI=1S/C24H30O8/c1-7-11(3)20(27)19-21(28)18-13(15(8-2)30-12(4)25)10-17(26)32-22(18)14-9-16(24(5,6)29)31-23(14)19/h10-11,15-16,28-29H,7-9H2,1-6H3/t11-,15-,16?/m0/s1

InChI Key

VBJCSMQHVABALD-QUJPKXGGSA-N

Isomeric SMILES

CC[C@H](C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)[C@H](CC)OC(=O)C)CC(O2)C(C)(C)O

Canonical SMILES

CCC(C)C(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C(CC)OC(=O)C)CC(O2)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ochrocarpin F
Reactant of Route 2
Reactant of Route 2
Ochrocarpin F
Reactant of Route 3
Reactant of Route 3
Ochrocarpin F
Reactant of Route 4
Ochrocarpin F
Reactant of Route 5
Reactant of Route 5
Ochrocarpin F
Reactant of Route 6
Ochrocarpin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.